

A Comprehensive Technical Guide to 3-Butenal

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenal, a reactive β , γ -unsaturated aldehyde, serves as a versatile building block in organic synthesis. Its unique structural arrangement, featuring a terminal double bond and an aldehyde functional group, allows for a diverse range of chemical transformations. This document provides an in-depth overview of **3-Butenal**, including its chemical and physical properties, synthesis methodologies, key chemical reactions, and safety considerations. The information is presented to support its application in research and the development of complex molecular architectures.

Chemical and Physical Properties

3-Butenal is a colorless to light yellow liquid characterized by a strong, pungent odor.[1] Due to its tendency to isomerize to the more stable α,β -unsaturated crotonaldehyde, it is often synthesized fresh for immediate use.[2] Below is a summary of its key properties.

Table 1: Physical and Chemical Properties of **3-Butenal**



Property	Value	Source	
CAS Number	7319-38-2	[1][3][4][5][6]	
Molecular Formula	C ₄ H ₆ O	[1][2][4][5][6]	
Molecular Weight	70.09 g/mol	[3][4][5][6]	
Appearance	Colorless to light yellow liquid	to light yellow liquid [1]	
Odor	Strong, pungent [1]		
Boiling Point	68.4 - 98 °C	[1][4]	
Melting Point	-96 °C	[1]	
Density	0.79 - 0.805 g/cm ³	[1][4]	
Vapor Pressure	140 mmHg at 25°C	[4]	
Solubility in Water	3.554 x 10 ⁴ mg/L at 25°C (estimated)	[7]	
Canonical SMILES	C=CCC=O	[4][6]	
InChlKey IWJMQXOBCQTQCF- UHFFFAOYSA-N		[3][5][6]	

Synthesis of 3-Butenal

Several synthetic routes to **3-butenal** have been reported, each with its own advantages. The choice of method often depends on the desired purity, scale, and available starting materials.

Table 2: Overview of Synthetic Methods for 3-Butenal



Method	Starting Material(s)	Key Reagents/Con ditions	Reported Yield/Purity	Reference
Oxidation of 3- Buten-1-ol	3-Buten-1-ol	Jones reagent or TEMPO	100% conversion with TEMPO	[2]
Acetal Hydrolysis	4,4-Diethoxy-1- butene	Acid-catalyzed hydrolysis	60-90% purity	[2]
Glycol Cleavage	Aqueous Glyoxal, Allyl Bromide	Tin (to form diol), Sodium Periodate	~72% (for the overall process)	[2][8]
Grignard Reaction	Allylmagnesium bromide	Trimethyl orthoformate	Not specified	[8]

Experimental Protocol: Synthesis via Glycol Cleavage of 1,7-Octadiene-4,5-diol

This method, adapted from Crimmins et al., provides a practical route to multigram quantities of **3-butenal**.[8][9][10] The process involves two main stages: the formation of a diol intermediate followed by oxidative cleavage.

Step 1: Synthesis of 1,7-Octadiene-4,5-diol

- Aqueous glyoxal is reacted with allyl bromide in the presence of a suitable metal, such as tin, to induce allylation.
- This reaction forms the symmetric diol, 1,7-octadiene-4,5-diol.

Step 2: Oxidative Cleavage to 3-Butenal

- The synthesized 1,7-octadiene-4,5-diol (1 equivalent) is dissolved in a biphasic solvent system, such as dichloromethane and water, and cooled to 0°C.[8]
- Sodium periodate (NaIO₄) (1 equivalent) is added portion-wise to the stirred mixture.[8]

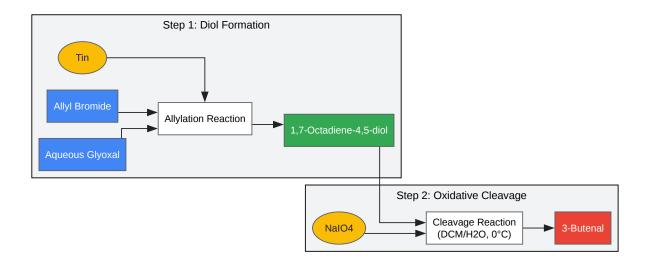


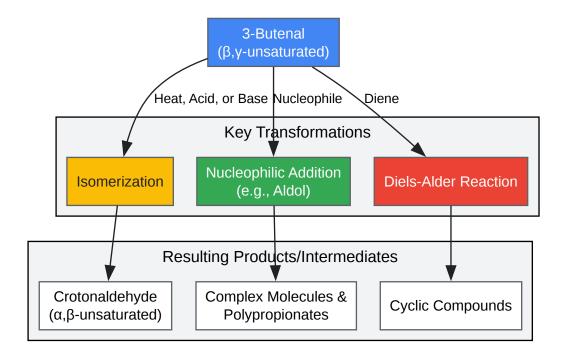




- The reaction is monitored until the diol is consumed.
- The organic layer is separated, washed, and dried.
- The resulting solution contains **3-butenal**, which can be used directly or carefully concentrated. The product is typically stored as a solution in an inert solvent at low temperatures (-80°C) to prevent isomerization.[8]







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